(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide” is a complex organic compound that contains a benzo[d]thiazol-2(3H)-one moiety, which is a type of heterocyclic compound . The compound also contains methoxy groups and a propyl group attached to the benzothiazole ring, and a pivalamide group attached via a double bond .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derivatives, have been synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Scientific Research Applications
Thiazolides as Antiviral and Anticancer Agents
Thiazolides, including compounds structurally related to "(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide," have demonstrated a broad spectrum of activities against viruses, parasites, and cancer cells. Their mechanism involves interaction with specific enzymes and inducing cell death in cancer lines, showing promise as novel therapeutic agents.
Antiviral Properties : Thiazolides have been identified as potent inhibitors of viral replication, including hepatitis B virus, through their action on viral proteins and possibly through modulation of host cellular mechanisms. This class of compounds offers a novel approach to antiviral therapy with the potential for broad-spectrum activity (Stachulski et al., 2011).
Anticancer Activities : Studies have shown that thiazolides can induce apoptosis in colorectal tumor cells by interacting with the detoxification enzyme glutathione S-transferase Pi 1 (GSTP1), which is overexpressed in various tumors, including colon carcinomas. This interaction suggests thiazolides may overcome resistance mechanisms to chemotherapeutic drugs, presenting a novel anticancer strategy (Brockmann et al., 2014).
Environmental and Chemical Applications
Beyond their biomedical applications, compounds related to "(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide" have shown potential in environmental and chemical sciences, including the removal of heavy metals from waste and the synthesis of novel materials.
Environmental Cleanup : Novel magnetic nanoadsorbents based on thiazole derivatives have been developed for the removal of heavy metals, such as Zn^2+ and Cd^2+, from industrial wastes. These findings highlight the versatility of thiazole compounds in environmental applications, providing efficient solutions for waste treatment (Zargoosh et al., 2015).
Chemical Synthesis : Thiazolides and related compounds have been explored for their utility in synthesizing novel chemical entities. For example, the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from thioamides highlights the role of thiazole derivatives in developing new materials with potential applications in various industries, including pharmaceuticals and materials science (Patil et al., 2009).
Mechanism of Action
properties
IUPAC Name |
N-(4,7-dimethoxy-3-propyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-7-10-19-13-11(21-5)8-9-12(22-6)14(13)23-16(19)18-15(20)17(2,3)4/h8-9H,7,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTWHDUDZIDGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2SC1=NC(=O)C(C)(C)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.